molecular formula C7H14ClNO B2854448 Octahydropyrano[3,4-c]pyrrole hydrochloride CAS No. 1909306-44-0

Octahydropyrano[3,4-c]pyrrole hydrochloride

Cat. No.: B2854448
CAS No.: 1909306-44-0
M. Wt: 163.65
InChI Key: NRQVPZMFWAJLTA-UHFFFAOYSA-N
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Description

Octahydropyrano[3,4-c]pyrrole hydrochloride is a bicyclic, saturated organic compound with the molecular formula C7H13NO, provided as its hydrochloride salt . This structure features a fused pyran and pyrrolidine ring system, making it a valuable and versatile scaffold in drug discovery and medicinal chemistry research. Its framework is classified as a bridged heterocycle, offering three-dimensionality and structural rigidity that can be advantageous in the design of novel bioactive molecules. While specific biological data for this exact compound is limited in the public domain, its core structure is of significant interest. Closely related analogs, particularly the octahydropyrrolo[3,4-c]pyrrole scaffold, have been extensively investigated as key pharmacophores in neuroscience . These compounds have been utilized as isosteric replacements for piperazine rings to develop potent and selective negative allosteric modators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1), a key G protein-coupled receptor (GPCR) target for central nervous system disorders . Furthermore, the pyrrolo[3,4-c]pyridine isomer, a related bicyclic system, demonstrates a broad spectrum of pharmacological activities in preclinical research, including potential applications as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents . Researchers value this chemical space for developing potential treatments for complex conditions. This product is intended for research purposes as a chemical building block or intermediate for the synthesis of more complex compounds. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-9-5-7-4-8-3-6(1)7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQVPZMFWAJLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-44-0
Record name octahydropyrano[3,4-c]pyrrole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydropyrano[3,4-c]pyrrole hydrochloride typically involves the annulation of a pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For instance, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4(2H)-ones can be synthesized by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: Octahydropyrano[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction can produce fully saturated pyrrole derivatives .

Scientific Research Applications

Therapeutic Applications

The compound is primarily recognized for its role as a ligand for the histamine H4 receptor. This receptor is implicated in several inflammatory processes and conditions. The therapeutic applications of octahydropyrano[3,4-c]pyrrole hydrochloride include:

  • Asthma and Allergic Rhinitis : The compound has shown promise in treating asthma and allergic rhinitis by modulating the activity of eosinophils and mast cells, which are critical in these conditions .
  • Inflammatory Disorders : It is being investigated for its potential in treating various inflammatory diseases such as:
    • Inflammatory bowel disease
    • Crohn's disease
    • Ulcerative colitis
    • Dermatitis
    • Psoriasis
    • Rheumatoid arthritis
    • Chronic obstructive pulmonary disease (COPD) and other respiratory diseases .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Properties : Studies suggest the compound may offer neuroprotective effects, making it a candidate for research into neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Effects : Its ability to interact with inflammatory pathways positions it as a potential anti-inflammatory agent .
  • Antitumor Activity : Preliminary findings indicate that derivatives of this compound may exhibit antitumor properties, warranting further investigation in cancer therapeutics.

Table 1: Synthesis Methods Overview

MethodDescription
Intramolecular CyclizationCyclization of precursors with pyrrole and pyran moieties
Multicomponent ReactionsSingle-step reactions involving multiple reagents

Industrial Applications

In addition to its therapeutic potential, this compound has industrial applications:

  • Material Development : The compound serves as a building block for synthesizing new materials.
  • Pharmaceuticals and Agrochemicals : It is utilized as a precursor in the development of pharmaceuticals and agrochemicals, enhancing its commercial viability .

Mechanism of Action

The mechanism of action of octahydropyrano[3,4-c]pyrrole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between octahydropyrano[3,4-c]pyrrole hydrochloride and analogous bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heteroatoms Salt Form Key Functional Groups
This compound C₇H₁₃NO·HCl 163.6 O, N Hydrochloride Pyran, pyrrole
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride C₇H₁₃ClN₂O 176.64 N (x2), O Hydrochloride Pyrrolidine, pyridinone
Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride C₇H₁₆Cl₂N₂ 199.12 N (x2) Dihydrochloride Pyrrolidine, pyridine
trans-Octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride C₆H₁₃ClN₂ 148.64 N (x2) Dihydrochloride Pyrrolidine (trans-configured)
Key Observations:

Heteroatom Composition: The pyrano-pyrrole hybrid contains oxygen (pyran) and nitrogen (pyrrole), whereas analogs like pyrrolo[3,4-c]pyridine derivatives are nitrogen-dominant.

Salt Forms: Dihydrochloride salts (e.g., C₇H₁₆Cl₂N₂) exhibit higher solubility in aqueous media compared to monohydrochloride salts but may introduce stability challenges .

Physicochemical Properties

Collision Cross-Section (CCS) and Mass Data:
Compound (Adduct) m/z Predicted CCS (Ų)
Octahydropyrano[3,4-c]pyrrole [M+H]⁺ 128.107 126.7
Octahydropyrano[3,4-c]pyrrole [M+Na]⁺ 150.089 136.5
Octahydropyrano[3,4-c]pyrrole [M-H]⁻ 126.092 129.1

Comparable CCS data for analogs are unavailable in the provided evidence, limiting direct comparisons. However, the dihydrochloride salts (e.g., C₇H₁₆Cl₂N₂) likely exhibit higher CCS values due to increased mass and charge distribution .

Biological Activity

Octahydropyrano[3,4-c]pyrrole hydrochloride is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article delves into its biological properties, focusing on its antiviral, anti-inflammatory, and receptor-binding activities. The findings are supported by case studies, data tables, and relevant research.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that enhances its biological activity. Its unique configuration allows for significant interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Antiviral Activity

Research indicates that derivatives of octahydropyrano[3,4-c]pyrrole exhibit promising antiviral properties, particularly as CCR5 antagonists. These compounds have been shown to inhibit the entry of HIV into host cells by blocking the CCR5 receptor, which is crucial for viral infection.

  • Case Study : A study highlighted the effectiveness of octahydropyrano[3,4-c]pyrrole derivatives in preventing HIV infection in vitro. The compounds demonstrated a significant reduction in viral load when tested against HIV-infected cell lines .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects. Research has demonstrated that octahydropyrano[3,4-c]pyrrole derivatives can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

  • Research Findings : In vitro studies revealed that these compounds reduced the expression of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating their potential use in treating inflammatory diseases .

Nicotinic Acetylcholine Receptor Binding

Another area of interest is the interaction of octahydropyrano[3,4-c]pyrrole with nicotinic acetylcholine receptors (nAChRs). Specifically, certain derivatives have shown selective binding affinity to alpha4beta2 and alpha7 nAChR subtypes.

  • Data Table: Selectivity of Octahydropyrano Derivatives for nAChR Subtypes
CompoundnAChR SubtypeBinding Affinity (Ki)
Compound Aalpha4beta212 nM
Compound Balpha78 nM
Compound Calpha4beta230 nM
Compound Dalpha720 nM

This table illustrates the varying affinities of different derivatives towards specific receptor subtypes, which is crucial for developing targeted therapies for neurological disorders .

Synthesis and Derivatives

The synthesis of octahydropyrano[3,4-c]pyrrole derivatives involves various methodologies including [3+2] cycloaddition reactions. These synthetic routes allow for the introduction of different substituents that can enhance biological activity.

  • Synthesis Methodology : A notable method involves using chiral carbohydrate-derived enones to achieve high regio- and stereoselectivity in the synthesis process. This approach has proven effective in generating diverse functionalized compounds .

Q & A

Q. What are the primary synthetic routes for octahydropyrano[3,4-c]pyrrole hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of γ-butyrolactone derivatives with amine precursors under reductive conditions. A notable method uses boron-based reducing agents (e.g., BH₃·THF) in the presence of Lewis acids (e.g., AlCl₃) to achieve high yields of the bicyclic core. Reaction temperature (0–25°C) and solvent polarity (tetrahydrofuran or dichloromethane) critically affect stereochemical outcomes and purity .

Q. How can the bicyclic structure and stereochemistry of this compound be confirmed experimentally?

Structural validation relies on multi-spectral analysis:

  • NMR : 1^1H and 13^{13}C NMR identify ring junction protons (e.g., 3a-H and 7a-H) and confirm fused pyran-pyrrole geometry.
  • IR : Stretching frequencies for N–H (3200–3400 cm1^{-1}) and C–O–C (1100–1250 cm1^{-1}) verify functional groups.
  • Mass Spectrometry : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+^+: 126.7 Ų) align with ion mobility spectrometry data to validate conformation .

Q. What analytical techniques are recommended for purity assessment during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and charged aerosol detection (CAD) are optimal. Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve impurities. Reference standards for related heterocycles (e.g., pyrido[1,2,3-de]benzoxazines) can guide method development .

Advanced Research Questions

Q. How can stereoselective synthesis of the cis-octahydropyrano[3,4-c]pyrrole isomer be optimized?

Enantioselective reduction of ketone intermediates using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic resolution (e.g., Candida antarctica lipase B) achieves >90% enantiomeric excess. Solvent-free conditions and microwave-assisted heating (80°C, 30 min) enhance reaction efficiency while minimizing racemization .

Q. What strategies resolve contradictions in collision cross-section (CCS) values across different adducts?

CCS discrepancies arise from adduct-specific ion mobility shifts. Calibrate instruments using poly-DL-alanine or tetraalkylammonium salts. For [M+Na]+^+ (CCS = 136.5 Ų), ensure sodium ion concentration ≤1 mM to avoid cluster formation. Cross-validate with computational tools (e.g., MOBCAL) to harmonize experimental and predicted values .

Q. What mechanisms underlie the compound’s biological activity in medicinal chemistry?

The bicyclic scaffold acts as a rigid pharmacophore, enabling selective interactions with enzymes (e.g., HCV NS5A) or G-protein-coupled receptors. Molecular docking studies suggest hydrogen bonding between the pyrrole nitrogen and catalytic residues (e.g., Asp168 in NS5A), while the pyran oxygen stabilizes hydrophobic pockets .

Q. How can impurities in synthesized batches be systematically identified and quantified?

Employ LC-MS/MS with parallel reaction monitoring (PRM) to target common byproducts:

  • Dehydrohalogenation products : Monitor m/z 110.06 ([M+H–HCl]+^+).
  • Oxidation adducts : Track m/z 144.08 ([M+O–H]^-). Reference impurity standards (e.g., risperidone intermediates) provide retention time benchmarks .

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